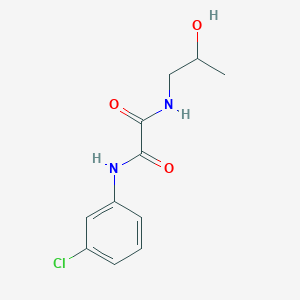
N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide
描述
N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide, also known as CGP 3466B, is a small molecule drug that has been studied for its potential neuroprotective effects. It was first synthesized in the late 1990s by Novartis Pharmaceuticals as part of their research into treatments for neurodegenerative diseases. Since then, CGP 3466B has been the subject of numerous scientific studies exploring its potential applications in the field of neuroscience.
作用机制
The exact mechanism of action of N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B is not fully understood, but it is thought to act through several different pathways. One of the key mechanisms is its ability to inhibit the activity of a group of enzymes known as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B may help to maintain the structural integrity of neurons and prevent their degeneration.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neurons, as well as to increase the levels of certain neurotrophic factors that promote neuronal survival and growth. The drug has also been shown to improve motor function and reduce neuronal loss in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B for lab experiments is its relatively low toxicity and high solubility in water and other common solvents. This makes it easy to administer to animals or cells in culture without causing significant harm or interfering with other experimental conditions. However, one of the limitations of N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations to maintain therapeutic levels in vivo.
未来方向
There are several potential future directions for research on N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B. One area of interest is the drug's potential as a treatment for ALS, a devastating neurodegenerative disease for which there are currently no effective therapies. Another potential area of study is the drug's ability to protect against traumatic brain injury, which is a major cause of disability and death worldwide. Additionally, researchers may continue to explore the mechanisms of action of N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B and its potential applications in other areas of neuroscience research.
科学研究应用
N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide 3466B has been the subject of extensive scientific research due to its potential as a neuroprotective agent. It has been studied in a variety of in vitro and in vivo models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). The drug has been shown to protect neurons from oxidative stress, inflammation, and other forms of cellular damage that contribute to neurodegeneration.
属性
IUPAC Name |
N'-(3-chlorophenyl)-N-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-7(15)6-13-10(16)11(17)14-9-4-2-3-8(12)5-9/h2-5,7,15H,6H2,1H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPJUQYIZIVGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



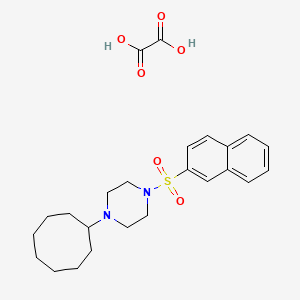
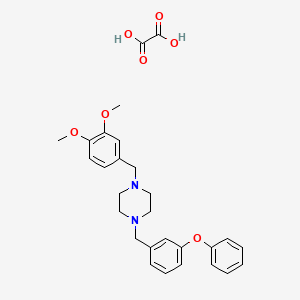

![1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3940953.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3940959.png)

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3940966.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B3940972.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate](/img/structure/B3940980.png)
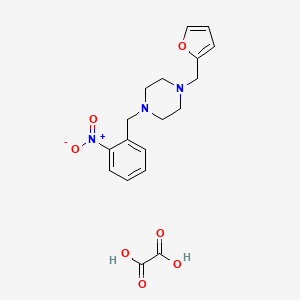
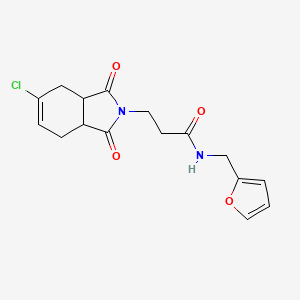

![4-chloro-2-{1-[(1-propyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3941029.png)